molecular formula C20H20N4O3S B11290393 N-(2-methoxybenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(2-methoxybenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11290393
M. Wt: 396.5 g/mol
InChI Key: XZNFKNRVQXGJCK-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Urea Derivative Formation: The phenylurea moiety is introduced by reacting aniline with isocyanates to form the corresponding phenylurea.

    Coupling Reactions: The thiazole derivative is then coupled with the phenylurea derivative using appropriate coupling agents such as carbodiimides.

    Final Acylation: The final step involves the acylation of the thiazole-phenylurea intermediate with 2-methoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, potassium tert-butoxide, and various alkyl halides.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties such as conductivity, fluorescence, and catalytic activity.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide: can be compared with other thiazole derivatives such as:

Uniqueness

    Structural Features: The presence of the methoxybenzyl group and the phenylureido moiety provides unique structural features that may enhance its biological activity and specificity.

    Functional Properties:

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H20N4O3S/c1-27-17-10-6-5-7-14(17)12-21-18(25)11-16-13-28-20(23-16)24-19(26)22-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H2,22,23,24,26)

InChI Key

XZNFKNRVQXGJCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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